molecular formula C7H13ClFNO B2969823 2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride CAS No. 2460756-98-1

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride

Cat. No.: B2969823
CAS No.: 2460756-98-1
M. Wt: 181.64
InChI Key: SDUBQWSXLAILPS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxan-4-ylidene)ethanamine hydrochloride is a fluorinated secondary amine salt with a tetrahydropyran-derived (oxan) substituent. The compound features a conjugated oxan-4-ylidene group (a cyclohexene-like ring system) and a fluorine atom attached to the ethanamine backbone. Its hydrochloride salt enhances solubility and stability, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO.ClH/c8-7(5-9)6-1-3-10-4-2-6;/h1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUBQWSXLAILPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride typically involves the formation of the oxane ring followed by the introduction of the fluorine atom and the ethanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxane ring. Subsequent fluorination and amination steps are carried out using specific reagents and catalysts to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and oxane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Functional Groups Molecular Features Reference ID
2-Fluoro-2-(oxan-4-ylidene)ethanamine HCl Fluorine, oxan-4-ylidene, ethanamine HCl Conjugated ring, halogenated amine salt
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl Fluorine, benzooxazole ring, ethanamine HCl Aromatic heterocycle, halogenated amine salt
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl Trifluoromethylphenyl, oxan, methanamine HCl Bulky aryl group, tetrahydropyran ring
2-(4-Fluorophenoxy)ethanamine HCl Fluorophenoxy, ethanamine HCl Ether linkage, halogenated aromatic substituent

Pharmacological and Biochemical Comparisons

Fluorine Substitution Effects
  • Target Compound : The fluorine atom likely enhances lipophilicity and metabolic stability, similar to fluorinated nucleosides in , where fluorine positioning significantly impacted cytotoxicity .
  • Analogues: In 2-(4-Fluorophenoxy)ethanamine HCl, the fluorophenoxy group increases receptor-binding specificity, as seen in phenethylamine derivatives () .
Ring System Influence
  • Oxan-4-ylidene vs. Benzooxazole : The conjugated oxan-4-ylidene in the target compound may confer distinct electronic properties compared to the planar benzooxazole ring in 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl. The latter’s aromaticity facilitates π-π stacking in protein interactions, as observed in HSP90 inhibitors () .
  • Tetrahydropyran vs.
Hydrochloride Salt Role
  • The hydrochloride moiety in all listed compounds enhances aqueous solubility and bioavailability. For example, tryptamine hydrochlorides in showed improved binding to HSP90 via ionic interactions with GLU527 and TYR604 .

Antifungal and Antibacterial Activity

  • Halogenated Analogues : highlights that halogenated aromatic rings (e.g., chloro, fluoro) enhance antifungal activity by improving membrane penetration. The target compound’s fluorine and oxan-4-ylidene groups may similarly disrupt microbial membranes .
  • SAR Insights : Substitution at the 2-position of ethanamine (e.g., with heterocycles or fluorinated groups) correlates with improved potency, as seen in benzoxazole derivatives () .

Cytotoxicity and Selectivity

  • Fluorine Positioning : In ′-fluoro substitution in nucleosides led to 50-fold higher cytotoxicity than other fluorinated analogs. This suggests precise fluorination in the target compound could optimize therapeutic indices .

Biological Activity

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and an oxan-4-ylidene moiety. Its molecular formula can be represented as C6H10ClFNC_6H_{10}ClFN with a molecular weight of approximately 151.6 g/mol. The structural formula is essential for understanding its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The exact mechanism remains to be fully elucidated, but it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Effects : Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Properties : Preliminary in vitro assays indicate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer drug.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Recent literature has documented several key findings regarding the biological activity of this compound:

StudyFindings
In vitro assays demonstrated significant inhibition of bacterial strains, including resistant types.Supports potential use as an antimicrobial agent.
Cytotoxicity assays on cancer cell lines showed IC50 values indicating effective growth inhibition.Suggests anticancer potential requiring further exploration.
Neuroprotective effects observed in animal models exposed to neurotoxic agents.Promising for future studies in neurodegenerative conditions.

Discussion

The diverse biological activities exhibited by this compound underscore its potential as a multi-target therapeutic agent. However, further research is necessary to clarify its mechanisms of action and optimize its efficacy and safety profiles.

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